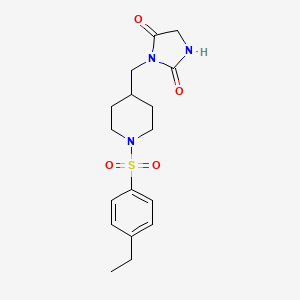

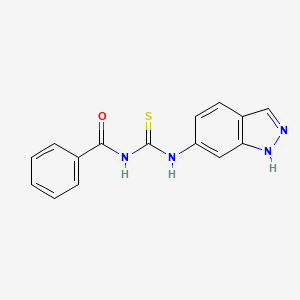

N-benzoyl-N'-(1H-indazol-6-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is a chemical compound with the molecular formula C15H12N4OS . It is a solid substance .

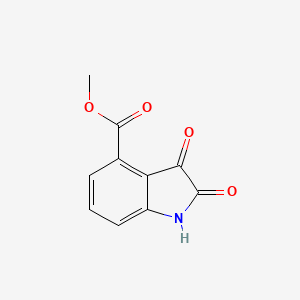

Molecular Structure Analysis

The InChI code for “N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is 1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H, (H,10,12)(H3,9,11,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is a solid substance with a melting point of 207 degrees Celsius . The molecular weight of the compound is 296.35 .Applications De Recherche Scientifique

Structural and Vibrational Characterization

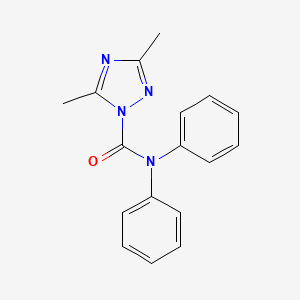

Thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, have been synthesized and characterized by vibrational spectroscopy, multinuclear NMR, and XRD analysis. These compounds exhibit a U-shape conformation influenced by intramolecular N-H⋯OC hydrogen bonding, which dictates their geometrical parameters and molecular stability. The analysis of molecular electrostatic potential maps and non-linear optical behavior further contributes to understanding the electronic structure and potential applications of these compounds (Lestard et al., 2015).

Synthesis and Cytotoxicity

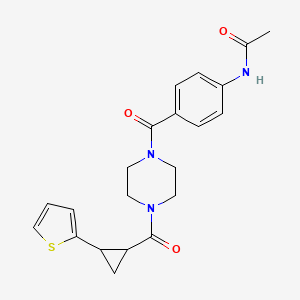

Novel 1-benzoyl-3-methyl thiourea derivatives designed and synthesized with substitutions at aromatic positions have shown potential anticancer activities. Their structures were confirmed using spectroscopic methods, and their cytotoxicity against HeLa cell lines was evaluated, indicating potent cytotoxic effects (Ruswanto et al., 2015).

Selective Metal Recovery

N-benzoyl-N′,N′-diheptadecylthiourea has been evaluated as a selective extractant for mercury, demonstrating high selectivity in liquid-liquid extraction experiments. A solid supported liquid membrane system developed for mercury permeation highlights the application of thiourea derivatives in environmental remediation and analytical applications (Fontàs et al., 2005).

Antimicrobial and Antitumor Activities

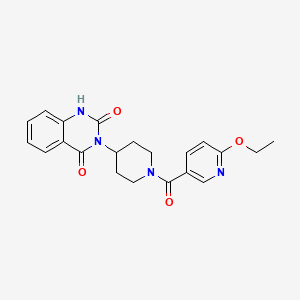

Thiourea derivatives have been explored for their biological activities, including antimicrobial and antitumor effects. Compounds like 1-benzoyl(1,2,4-triazol-3-yl)thiourea and their metal complexes have been synthesized and tested for in vitro activity against fungi, bacteria, and their potential as hepatocellular antitumor drugs, showcasing the versatility of thiourea derivatives in medicinal chemistry (Hassan et al., 2019).

Supramolecular Structure and Plant-Growth Regulation

Investigations into the supramolecular structure of N-benzoylthiourea have revealed its potential in antimicrobial applications and plant growth regulation. The study of its crystal structure and intramolecular hydrogen bonding underscores the importance of structural analysis in understanding the biological activities of thiourea derivatives (Zhao et al., 2013).

Safety and Hazards

The safety information for “N-benzoyl-N’-(1H-indazol-6-yl)thiourea” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

N-(1H-indazol-6-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-7-6-11-9-16-19-13(11)8-12/h1-9H,(H,16,19)(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQDSDCNVCRLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329556 |

Source

|

| Record name | N-(1H-indazol-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866049-27-6 |

Source

|

| Record name | N-(1H-indazol-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)

![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)

![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)